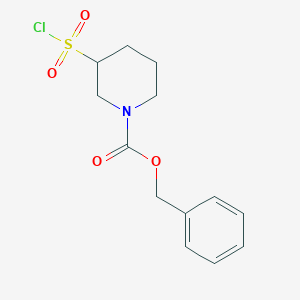
Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate
Overview
Description
Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1311317-42-6 . It has a molecular weight of 317.79 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClNO4S/c14-20(17,18)12-7-4-8-15(9-12)13(16)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 . This code provides a detailed description of the molecule’s structure.The physical form of this compound is not specified in the available resources .
Scientific Research Applications
Synthesis and Spectral Analysis
Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate has been utilized in the synthesis of various biologically active compounds. Khalid et al. (2016) explored the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, highlighting the significance of benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate in creating compounds with potential antibacterial properties (Khalid et al., 2016).
Microbial Reduction
In the field of microbial reduction, research by Guo et al. (2006) demonstrated that ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, a related compound, underwent stereospecific microbial reduction. This process resulted in products with high diastereo- and enantioselectivities, highlighting its potential in stereochemical studies (Guo et al., 2006).
Catalytic and Biological Applications
In another study, Ghorbani‐Choghamarani & Azadi (2015) discussed the preparation of Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles. This work underscores the relevance of piperidine derivatives in developing novel nanomagnetic reusable catalysts for efficient synthesis in chemical processes (Ghorbani‐Choghamarani & Azadi, 2015).
Pharmaceutical Research
Hao et al. (2011) reported on the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, using a compound closely related to benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate. This work has implications in the pharmaceutical industry, especially in the development of protein kinase inhibitors (Hao et al., 2011).
Safety and Hazards
properties
IUPAC Name |
benzyl 3-chlorosulfonylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)12-7-4-8-15(9-12)13(16)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYGNOGDLRRQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)
![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)




![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)






